2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one
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Overview
Description
Typically, a compound’s description would include its IUPAC name, common names, and its role or uses in industry or research.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of each reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Tautomerism and Chemical Properties
- A study of the tautomerism of guanidines, including 2-hydrazino-3-phenylquinazolin-4(3H)-one, revealed its predominant existence in the imino tautomer form in DMSO solution (Ghiviriga et al., 2009).
Reaction with Trifluoromethyl-β-Diketones
- Research on the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones showed the formation of various compounds including unexpected products like 1,2,4-triazolo[4,3-a]quinoxalines (Aggarwal et al., 2009).
Pharmacological Investigations
- A study synthesized novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones by cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one, exploring its potential as H1-antihistaminic agents (Alagarsamy et al., 2005).
Synthesis of Quinazoline Derivatives
- Research on the synthesis of new 2-substituted quinazoline derivatives, involving reactions with hydrazino derivatives, highlighted the versatility of these compounds (Deshmukh et al., 2012).
Condensation and Triazoloquinazolines Synthesis
- A study demonstrated the condensation of 2-hydrazino-4(3H)-quinazolinone with bielectrophilic reagents to yield triazoloquinazolines, further contributing to our understanding of quinazoline chemistry (Badawy et al., 1990).
Formation of 1-Methyl[1,2,4]Triazolo[4,3-a]Quinazolin-5(4H)-ones
- Research into the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone showed the formation of 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, indicating a complex reaction pathway (Danylchenko et al., 2015).
Synthesis and Antifungal Activity of Quinazolin-4(3H)-one Derivatives
- A novel group of 6-iodoquinazolin-4(3H)-one derivatives was prepared starting from 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one, highlighting the compound's role in synthesizing heterocyclic compounds with potential antifungal activities (El-Hashash et al., 2015).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
properties
IUPAC Name |
2-hydrazinyl-6,7-dimethoxy-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-15-10(16)6-4-8(17-2)9(18-3)5-7(6)13-11(15)14-12/h4-5H,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSFBXBXSAPOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one |
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